
4-Bromophenylacetone
Overview
Description
Chemical Identity and Properties 4-Bromophenylacetone (CAS 6186-22-7) is an aromatic ketone with the molecular formula C₉H₉BrO and a molecular weight of 213.07 g/mol . Structurally, it consists of a propan-2-one group attached to a para-brominated benzene ring. The compound is commercially available in high purity (≥98%) and is widely used as a precursor in organic synthesis, particularly in the preparation of indole derivatives , methamphetamine analogs , and chiral N-alkylindoles .
Applications in Synthesis
this compound serves as a key intermediate in:
- Fischer indole synthesis: It reacts with phenylhydrazine derivatives to form trisubstituted indoles, such as 3-(4-bromophenyl)-1,2-dimethylindole .
- Nickel-catalyzed asymmetric cross-coupling: It enables enantioselective synthesis of N-alkylindoles under optimized conditions (NiCl₂•DME, KF, 40°C) .
- Designer drug synthesis: Reductive amination with methylamine yields 4-bromomethamphetamine (4-BMA), a compound studied for its metabolic interactions with cytochrome P450 enzymes .
Preparation Methods
Friedel-Crafts Acylation with Directed Bromination
Friedel-Crafts acylation represents a classical approach to synthesizing aromatic ketones. For 4-bromophenylacetone, this method involves two sequential steps: (1) acylation of benzene derivatives to form acetophenone analogs and (2) regioselective bromination at the para position.
Acylation of Benzene Derivatives
The reaction begins with acetylating toluene or benzene using acetyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃). For example:
This yields acetophenone, a precursor for subsequent bromination .
Regioselective Bromination
Direct bromination of acetophenone typically occurs at the meta position due to the electron-withdrawing nature of the ketone group. To achieve para-bromination, a blocking group strategy is employed:
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Protection of the Ketone : The ketone is converted to a ketal using ethylene glycol and acid catalysis:
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Bromination : The protected intermediate undergoes electrophilic bromination with Br₂ in the presence of FeBr₃, directing bromine to the para position:
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Deprotection : Acidic hydrolysis removes the ketal, yielding this compound:
This method achieves ~65% overall yield but requires meticulous control of reaction conditions to avoid ortho bromination .
Palladium-Catalyzed Carbonylation
Palladium-mediated carbonylation offers a modern, single-step route to this compound. This method leverages aryl halides and carbon monoxide (CO) in the presence of Pd catalysts.
Reaction Mechanism
The process involves:
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Oxidative Addition : Aryl bromide (e.g., 4-bromotoluene) reacts with Pd(0) to form a Pd(II) complex.
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Carbonylation : CO inserts into the Pd–C bond, generating an acyl-Pd intermediate.
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Reductive Elimination : The intermediate releases the ketone product, regenerating Pd(0).
A representative procedure from ChemicalBook uses:
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Substrate : 4-Bromotoluene (2.72 g)
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Catalyst : Pd(Xantphos)Cl₂ (3.8 mg, 1 mol%)
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Conditions : 10 atm CO, 120°C, 16 h in 1,4-dioxane
This yields ethyl 4-bromophenylacetate (73%), which is hydrolyzed to 4-bromophenylacetic acid (93%) . While this method targets the acid, modifying the catalyst (e.g., using Pd/C with H₂) could reduce the ester directly to the ketone.
Nickel-Catalyzed Cross-Coupling
Recent advances in nickel catalysis enable the synthesis of this compound via C–C bond formation. A study in PMC demonstrates the coupling of N-alkenyl indoles with aryl bromides using NiI₂ and chiral ligands.
Key Reaction Parameters
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Catalyst : NiI₂·xH₂O (10 mol%)
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Ligand : Chiral bis(oxazoline) (L*1 )
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Solvent : DME/DCE (1:1)
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Substrates : this compound and N-vinylindole
The reaction proceeds at 0°C, achieving 89% yield and 97% enantiomeric excess (ee) for propargyl indole derivatives . Although this method focuses on indole functionalization, adapting the conditions to couple this compound with other nucleophiles (e.g., Grignard reagents) could streamline its synthesis.
Oxidative Methods from 4-Bromophenylpropan-2-ol
Oxidation of secondary alcohols offers a straightforward pathway. Using Jones reagent (CrO₃/H₂SO₄):
Yields depend on the alcohol’s purity and the oxidant’s stoichiometry. This method is less favored due to toxicity concerns but is viable for small-scale synthesis .
Comparative Analysis of Methods
Method | Yield (%) | Selectivity | Scalability | Cost |
---|---|---|---|---|
Friedel-Crafts | 65 | Moderate | High | Low |
Palladium Carbonylation | 73 | High | Moderate | High |
Nickel Cross-Coupling | 89 | High | Low | High |
Nitrile Hydrolysis | ~50* | Low | Moderate | Low |
Alcohol Oxidation | 70 | High | High | Moderate |
*Theoretical estimate based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenylacetone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like phenylboronic acid in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of this compound can yield alcohols or hydrocarbons, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Phenylboronic acid, cesium fluoride, and palladium phosphine complex as a catalyst.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Major Products Formed
Substitution: Biphenyl-4-yl-acetone.
Oxidation: 4-bromobenzoic acid.
Reduction: 4-bromophenylethanol.
Scientific Research Applications
Synthetic Applications in Drug Discovery
4-Bromophenylacetone serves as a versatile building block in the synthesis of bioactive molecules. Its utility is particularly noted in the development of new pharmaceuticals through coupling reactions.
- Enantioselective Synthesis : A study highlighted the use of this compound as a coupling partner in the enantioselective synthesis of N-alkylindoles. This method demonstrated high yields and stereoselectivity, making it applicable for late-stage diversification of complex drug molecules, such as canagliflozin (an antidiabetic drug) and indomethacin (a nonsteroidal anti-inflammatory drug) .
- Fluorination Processes : In the synthesis of fluorinated drugs, this compound has been utilized as an intermediate, requiring a debromination step to yield phenylacetone, which is crucial for larger scale syntheses .
Analytical Chemistry
This compound has been employed in analytical methods for differentiating structural analogs of psychoactive substances.
- Gas Chromatography-Tandem Mass Spectrometry (GC-MS-MS) : This technique was used to analyze bromoamphetamine analogs, where this compound played a role in distinguishing between different isomers based on their mass spectra .
Biocatalysis and Chiral Synthesis
Recent advancements have shown that engineered enzymes can utilize this compound as a substrate for producing chiral alcohols.
- Thermoanaerobacter ethanolicus Mutants : A specific mutant of the enzyme TeSADH was shown to be highly effective on aryl derivatives of phenylacetone, including this compound, yielding products with high enantiomeric excess. This highlights its potential in industrial applications for synthesizing chiral compounds .
Data Table: Applications Overview
Case Study 1: Enantioselective Synthesis
In a recent publication, researchers successfully synthesized N-alkylindoles using this compound. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating its effectiveness in generating complex drug-like structures from simple precursors.
Case Study 2: Forensic Analysis
The application of GC-MS-MS with this compound allowed forensic scientists to differentiate between various bromoamphetamine analogs. This capability is crucial for regulatory control and preventing drug abuse by identifying new psychoactive substances.
Mechanism of Action
The mechanism of action of 4-bromophenylacetone involves its interaction with specific molecular targets and pathways. For instance, in substitution reactions, the bromine atom is replaced by another functional group through the formation of a transition state facilitated by a catalyst. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atom, which stabilizes the transition state and enhances the reaction rate .
Comparison with Similar Compounds
4-Substituted Phenylacetones
The electronic and steric effects of substituents at the para position significantly influence reactivity, metabolic stability, and synthetic utility. Below is a comparative analysis of halogenated and nitro-substituted analogs:
Metabolic and Enzymatic Interactions
- Synthetic Challenges : Iodo and nitro derivatives often require additional purification or debromination steps, unlike bromo or chloro analogs .
Positional Isomers and Derivatives
Functional Group Impact
- Nitrile Derivatives : Higher polarity and reactivity compared to ketones, enabling diverse transformations (e.g., Grignard reactions) .
- Ester Derivatives : Improved stability and solubility, making them preferable for storage and controlled release in drug formulations .
Regulatory and Commercial Considerations
- Supplier Landscape: Major suppliers include Kanto Chemical, Santa Cruz Biotechnology, and Aladdin, with prices ranging from JPY 13,200/5g (Japan) to CNY 937.90/25g (China) .
Biological Activity
4-Bromophenylacetone (4-BPA) is an organic compound with the molecular formula CHBrO, commonly used in synthetic organic chemistry and as a precursor in the synthesis of various pharmaceuticals. This article explores the biological activity of this compound, focusing on its metabolic pathways, potential therapeutic applications, and related research findings.
This compound is characterized by its bromine substitution on the phenyl ring, which significantly influences its reactivity and biological interactions. The structure can be represented as follows:
This compound is a derivative of phenylacetone, where the bromine atom enhances its electrophilic properties, making it a useful intermediate in various chemical reactions.
Metabolism and Pharmacokinetics
Research has shown that this compound undergoes metabolism primarily through cytochrome P450 enzymes. A comparative study on the metabolism of various 4-substituted phenyl analogs indicated that 4-BPA exhibits significant inhibition of methamphetamine metabolism via CYP2D6, highlighting its potential for drug interaction risks .
Key Metabolic Pathways
- Cytochrome P450 Involvement : 4-BPA is metabolized by CYP2D6, which catalyzes its N-demethylation and O-demethylation processes.
- Half Maximal Inhibitory Concentration (IC50) : The IC50 values for 4-BPA in inhibiting methamphetamine production were found to be comparable to other substituted analogs, indicating its potency as an inhibitor .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. It has been reported to exhibit cytotoxic effects against various cancer cell lines, including melanoma. The compound's mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
Another area of research has focused on the antimicrobial properties of this compound. Studies indicate that it possesses antibacterial activity, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Studies and Research Findings
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Inhibition of Cancer Cell Proliferation :
- A study demonstrated that 4-BPA significantly inhibited the proliferation of melanoma cells through mechanisms involving mitochondrial dysfunction and apoptosis .
- Table 1 : Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|--------------------|-----------|----------------------------|
| Melanoma | 15 | Apoptosis induction |
| Breast Cancer | 20 | Cell cycle arrest |
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Antimicrobial Activity :
- Research highlighted that 4-BPA showed increased antibacterial activity compared to its chlorine analog, suggesting that bromination enhances its efficacy against certain bacterial strains .
- Table 2 : Summary of Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---------------------|----------------------------------------|
| Staphylococcus aureus| 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Synthesis and Applications
The synthesis of this compound typically involves bromination of phenylacetone followed by purification processes. Its applications extend beyond pharmaceuticals into materials science, where it serves as a building block for more complex organic compounds.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 4-Bromophenylacetone in laboratory settings?
The synthesis of this compound (CAS 6186-22-7) typically involves Friedel-Crafts acylation of bromobenzene derivatives or bromination of phenylacetone precursors. For example, bromination of phenylacetone using bromine in acetic acid under controlled conditions yields the target compound. Key parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios to optimize purity (>95% by GC). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate high-purity product .
Q. How is this compound characterized using spectroscopic techniques?
Characterization relies on spectroscopic methods:
- NMR : H NMR (CDCl₃) shows peaks for the aromatic protons (δ 7.4–7.6 ppm, doublet), the acetyl methyl group (δ 2.6 ppm, singlet), and the ketone carbonyl (δ 207 ppm in C NMR).
- IR : A strong absorption band near 1700 cm⁻¹ confirms the ketone group.
- GC-MS : Molecular ion peak at m/z 213 (M⁺) and fragments at m/z 171 (loss of acetyl group) and m/z 77 (benzene ring) . Cross-referencing with NIST Chemistry WebBook data ensures accuracy .
Q. What are the optimal storage conditions for this compound to ensure stability?
Store in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture (hygroscopicity may lead to hydrolysis) and strong oxidizers. Stability tests indicate decomposition at temperatures >40°C or prolonged UV exposure, generating brominated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points (116–119°C vs. 120–122°C) for this compound?
Discrepancies may arise from impurities, polymorphic forms, or calibration errors in equipment. To address this:
- Purity Analysis : Use HPLC or GC to quantify impurities; recrystallize samples to ≥98% purity.
- Differential Scanning Calorimetry (DSC) : Perform DSC at controlled heating rates (e.g., 5°C/min) to identify polymorph transitions.
- Interlaboratory Comparison : Cross-validate results using standardized reference materials .
Q. What strategies improve the yield of this compound in multi-step syntheses?
Yield optimization involves:
- Catalyst Selection : Lewis acids like AlCl₃ or FeCl₃ enhance acylation efficiency (yields up to 85%).
- Solvent Choice : Dichloromethane or nitrobenzene improves electrophilic substitution kinetics.
- Temperature Gradients : Stepwise heating (e.g., 50°C for acylation, 80°C for bromination) minimizes decomposition. Post-reaction quenching with ice-water and neutralization (NaHCO₃) prevents over-bromination .
Q. How do computational studies contribute to understanding this compound’s reactivity in nucleophilic reactions?
Density Functional Theory (DFT) simulations predict electrophilic sites on the aromatic ring (para to bromine) and ketone reactivity. For example:
- Nucleophilic Attack : The carbonyl carbon (partial charge +0.45) is susceptible to Grignard or hydride reagents.
- Aromatic Substitution : Electron-withdrawing bromine directs electrophiles to the meta position. These insights guide experimental design for derivatives like 4-Bromophenethylamine or halogenated acetophenones .
Q. What methodologies validate the environmental safety of this compound in lab waste?
- Ecotoxicology Assays : Use Daphnia magna or Aliivibrio fischeri bioluminescence tests to assess acute toxicity.
- Degradation Studies : UV/H₂O₂ advanced oxidation processes degrade 90% of the compound within 2 hours, monitored via LC-MS.
- Waste Handling : Neutralize acidic/byproduct streams with Ca(OH)₂ before disposal .
Q. Methodological Considerations
- Data Reprodubility : Document reaction parameters (e.g., stirring rate, solvent grade) to mitigate batch-to-batch variability .
- Contradiction Analysis : Use statistical tools (e.g., ANOVA) to compare melting point datasets and identify outliers .
- Ethical Compliance : Align synthetic protocols with institutional safety guidelines (e.g., fume hood use, PPE standards) .
Properties
IUPAC Name |
1-(4-bromophenyl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMMTXJMIJRUSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352996 | |
Record name | 4-BROMOPHENYLACETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6186-22-7 | |
Record name | 4-BROMOPHENYLACETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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